Diethyl 2,2'-[(6-methylpyrimidine-2,4-diyl)disulfanediyl]diacetate
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Overview
Description
Diethyl 2,2’-[(6-methylpyrimidine-2,4-diyl)disulfanediyl]diacetate is an organic compound with the molecular formula C13H18N2O4S2 It is characterized by the presence of a pyrimidine ring substituted with a methyl group and two diethyl acetate groups connected via a disulfide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,2’-[(6-methylpyrimidine-2,4-diyl)disulfanediyl]diacetate typically involves the reaction of 6-methylpyrimidine-2,4-dithiol with diethyl bromoacetate under basic conditions. The reaction proceeds through the formation of a disulfide bond between the two thiol groups of the pyrimidine derivative and the subsequent esterification with diethyl bromoacetate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the deprotonation of the thiol groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,2’-[(6-methylpyrimidine-2,4-diyl)disulfanediyl]diacetate can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to yield the corresponding thiol derivatives.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester groups in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Diethyl 2,2’-[(6-methylpyrimidine-2,4-diyl)disulfanediyl]diacetate has several applications in scientific research:
Chemistry: It can be used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound’s disulfide bond makes it useful in studying redox biology and thiol-disulfide exchange reactions.
Mechanism of Action
The mechanism of action of diethyl 2,2’-[(6-methylpyrimidine-2,4-diyl)disulfanediyl]diacetate involves its ability to undergo redox reactions due to the presence of the disulfide bond. This bond can be cleaved and reformed, allowing the compound to participate in thiol-disulfide exchange reactions. These reactions are crucial in maintaining the redox balance within cells and can influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2,2’-[(6-methylpyrimidine-2,4-diyl)disulfanediyl]diacetate
- 2,2’-[(6-methylpyrimidine-2,4-diyl)disulfanediyl]bis(1,3-benzothiazole)
Uniqueness
Diethyl 2,2’-[(6-methylpyrimidine-2,4-diyl)disulfanediyl]diacetate is unique due to its specific structure, which includes a pyrimidine ring and a disulfide bridge. This structure allows it to participate in redox reactions and form complexes with transition metals, making it valuable in various scientific research applications .
Properties
Molecular Formula |
C13H18N2O4S2 |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
ethyl 2-[2-(2-ethoxy-2-oxoethyl)sulfanyl-6-methylpyrimidin-4-yl]sulfanylacetate |
InChI |
InChI=1S/C13H18N2O4S2/c1-4-18-11(16)7-20-10-6-9(3)14-13(15-10)21-8-12(17)19-5-2/h6H,4-5,7-8H2,1-3H3 |
InChI Key |
LTZGOJTWKACYFI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NC(=NC(=C1)C)SCC(=O)OCC |
Origin of Product |
United States |
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